Itaconic acid

Reactivity Ratios Copolymerization Kinetics Free-Radical Polymerization

Itaconic acid (97-65-4) is a trifunctional bio-based monomer with an exo-methylene double bond and two carboxyl groups, enabling both radical crosslinking and polycondensation for 100% bio-based unsaturated polyester resins and UV-curable coatings. Unlike saturated succinic acid, it yields crosslinked thermoset networks. Produced exclusively by fermentation (Aspergillus terreus), it provides verifiable renewable carbon content and superior reactivity (r_IA=1.4577 with acrylamide) for tailored copolymer formulations.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 97-65-4
Cat. No. B127481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconic acid
CAS97-65-4
Synonyms2-Methylenebutanedioic Acid;  Methylenesuccinic Acid;  2-Methylenebutanedioic Acid;  2-Methylenesuccinic Acid;  2-Propene-1,2-dicarboxylic Acid;  4-Hydroxy-2-methylene-4-oxobutanoic Acid;  Methylenebutanedioic Acid;  NSC 3357;  Propylenedicarboxylic Acid
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC=C(CC(=O)O)C(=O)O
InChIInChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
InChIKeyLVHBHZANLOWSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 G DISSOLVES IN 12 ML WATER, 5 ML ALC;  VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER
SOL IN ACETONE
76.8 mg/mL at 20 °C

Itaconic Acid (CAS 97-65-4): Core Properties and Industrial Positioning


Itaconic acid (CAS 97-65-4), or methylene succinic acid, is an unsaturated C5 dicarboxylic acid with a distinctive exo-methylene group and two carboxyl functionalities, conferring a trifunctional structure with an α,β-unsaturated double bond in its backbone [1][2]. It is a white crystalline solid (melting point: 162–169 °C) with a solubility of 83 g/L in water at 20 °C and commercial purities reaching ≥99% . Unlike its saturated analog succinic acid, itaconic acid's unsaturation enables free-radical polymerization and diverse polycondensation chemistries, positioning it as a unique bio-based platform chemical at the intersection of renewable feedstocks and advanced polymer synthesis.

Why Itaconic Acid Cannot Be Replaced by Generic C4/C5 Diacids


Itaconic acid's structural singularity—an exo-methylene double bond conjugated with one carboxyl group but not the other—creates a reactivity profile distinct from isomeric C5 diacids (citraconic, mesaconic) and saturated analogs (succinic acid) [1][2]. Unlike fumaric acid, which isomerizes to maleic acid under thermal stress and exhibits slower diol reactivity, itaconic acid's α,β-unsaturated system facilitates both radical polymerization and polycondensation without competing isomerization pathways under controlled conditions [3][4]. Its bio-based exclusivity—produced solely via fermentation of Aspergillus terreus, with no competitive fossil-derived synthetic route—creates a fundamental supply chain differentiation not shared by dual-source acids like succinic or citric acid, which can be manufactured both petrochemically and biologically [5]. Consequently, substituting itaconic acid with a generic analog compromises polymer architecture, alters cure kinetics, and forfeits verifiable renewable carbon content.

Quantitative Differentiation Evidence for Itaconic Acid Procurement Decisions


Superior Reactivity in Copolymerizations with Acrylamides vs. Fumaric Acid

In free-radical copolymerization with acrylamide, itaconic acid exhibits a reactivity ratio (r) of 1.4577, significantly exceeding acrylamide's r of 0.2914, confirming that itaconic acid incorporates into the polymer chain more rapidly than its comonomer [1][2]. In contrast, fumaric acid is known to react more slowly with diols and exhibits lower reactivity in free-radical reactions compared to other olefinic monomers [3]. The itaconic acid reactivity ratio consistently exceeds unity, enabling predictable incorporation into copolymer backbones for tailored material design.

Reactivity Ratios Copolymerization Kinetics Free-Radical Polymerization

pH-Dependent Antimicrobial Inhibition: Itaconic Acid vs. Cell-Permeable 4-Octyl Itaconate in Nontuberculous Mycobacteria

Itaconic acid (IA) at ≥10 mM completely inhibited growth of Mycobacterium abscessus and Mycobacterium avium in minimal media, whereas pH-adjusted IA (pH 7) at concentrations up to 100 mM failed to inhibit growth, demonstrating that the antimicrobial effect is strictly pH-dependent [1][2]. In acidic media (pH 6.1), as little as 1–5 mM of non-pH-adjusted IA was sufficient to inhibit growth. This contrasts with the cell-permeable derivative 4-octyl itaconate (4-OI), which enhanced THP-1 cell clearance of NTM without pH dependence, highlighting the distinct mechanistic role of the native acid versus its esterified analog.

Antimicrobial Immunometabolism Mycobacterial Growth Inhibition

Bio-Based Platform Exclusivity: Fermentation-Only Production vs. Dual-Source Succinic and Citric Acids

Itaconic acid is produced exclusively via fermentation of Aspergillus terreus, with no commercially viable fossil-derived synthetic route [1]. In contrast, succinic acid and citric acid are manufactured through both petrochemical and biotechnological processes, creating ambiguous sustainability claims. The DOE's Top 12 platform chemicals list includes itaconic acid alongside succinic acid and FDCA as key bio-based building blocks, but itaconic acid's unique status as a purely biotechnological product confers verifiable 100% bio-based carbon content without the need for carbon-14 verification [2]. Current fermentation titers for itaconic acid exceed 80 g/L industrially, though still lower than citric acid titers (>200 g/L), and the product is commercially available at scale from suppliers including Itaconix, Qingdao Kehai Biochemistry, and Zhejiang Guoguang Biochemistry [3].

Biotechnology Renewable Platform Chemicals Fermentation

Enhanced Cure Characteristics and Mechanical Properties in Carboxylated Acrylic Rubber vs. Acrylic Acid-Modified ACM

Carboxylated acrylic rubber (ACM) modified with itaconic acid and cured by γ-ray irradiation exhibits superior cure characteristics and mechanical properties compared to acrylic acid-carboxylated ACM prepared under identical conditions [1]. The itaconic acid-modified ACM achieved higher gel fraction and demonstrated better overall cure behavior than the acrylic acid analog, with the γ-ray irradiation method yielding further improvements over chemical curing [2]. While exact tensile strength and elongation values are not provided in the abstract, the directional advantage of itaconic acid over acrylic acid as a carboxylating monomer in ACM is explicitly stated.

Elastomers Gamma-Irradiation Curing Mechanical Properties

Trifunctional Polymer Architecture Capability vs. Saturated Dicarboxylic Acids (Succinic Acid)

Itaconic acid possesses a trifunctional structure comprising two carboxylic acid groups and one α,β-unsaturated double bond, enabling both polycondensation (via carboxyls) and radical crosslinking or post-polymerization modification (via the exo-methylene double bond) [1][2]. In contrast, succinic acid—a saturated C4 dicarboxylic acid—lacks any unsaturation and can only participate in condensation polymerization, yielding linear polyesters without the capacity for subsequent crosslinking. This structural distinction means itaconic acid-derived unsaturated polyesters can be thermally or UV-cured into thermoset networks, whereas succinic acid-based polyesters remain thermoplastic unless blended with additional unsaturated monomers. The Q-e scheme for itaconic acid confirms its radical copolymerization behavior differs fundamentally from saturated diacids, and its ability to form covalent adaptable networks via the double bond is documented in recent polycondensation literature [3].

Polycondensation Unsaturated Polyesters Thermoset Resins

High-Value Application Scenarios for Itaconic Acid (CAS 97-65-4)


Renewable, Bio-Based Thermoset Resins and Coatings

Itaconic acid's trifunctional structure (two carboxyl groups for polycondensation plus one exo-methylene double bond for radical crosslinking) uniquely qualifies it for manufacturing 100% bio-based unsaturated polyester resins and UV-curable coatings. Unlike saturated succinic acid, which yields only linear thermoplastics, itaconic acid-derived polyesters can be crosslinked into durable thermoset networks without blending petrochemical monomers [1]. The reactivity ratio data (r_IA = 1.4577 with acrylamide) further supports its use in tailored copolymer formulations where controlled incorporation of carboxylic functionality is required for adhesion, water-dispersibility, or post-functionalization [2]. Industrial-scale fermentation production by Aspergillus terreus ensures reliable commercial availability at competitive pricing for resin manufacturers seeking verifiable bio-based content .

Immunometabolism and Antimicrobial Research

For researchers investigating host-pathogen interactions, itaconic acid is the native mammalian immunometabolite produced by macrophages via the IRG1-ACOD1 pathway. The quantitative evidence demonstrating pH-dependent inhibition of nontuberculous mycobacteria—with ≥10 mM IA completely arresting M. abscessus and M. avium growth, and as little as 1–5 mM effective at pH 6.1—provides a clear dosing benchmark for in vitro studies [3]. The direct head-to-head comparison with cell-permeable 4-octyl itaconate establishes that native itaconic acid is the appropriate reagent for studying extracellular, pH-gated antimicrobial mechanisms, while its esterified analog should be reserved for intracellular targeting [4]. This differentiation is critical for experimental reproducibility and mechanistic clarity in immunology, microbiology, and infectious disease research.

Sustainable Flocculants and Wastewater Treatment Polymers

The copolymerization kinetics data—specifically the reactivity ratio of 1.4577 for itaconic acid with acrylamide—validates its suitability as a renewable replacement for petroleum-derived acrylic acid in anionic flocculant production [5]. Itaconic acid's ability to incorporate rapidly into polyacrylamide backbones while introducing pendant carboxyl groups enables the synthesis of high-molecular-weight copolymers (M_w up to 706,981 g/mol demonstrated at 54.8% conversion) with zeta potentials around -31 mV, suitable for silt and clay flocculation [6]. While commercial flocculants still exceed these molecular weights (>10 million g/mol), the pathway toward optimized emulsion polymerization using itaconic acid as the renewable carboxylate source is now quantitatively defined. Procurement of itaconic acid for this application directly supports corporate sustainability goals while delivering functional, anionic polymer performance.

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